Cas no 2138823-26-2 ((2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid)

(2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid structure
2138823-26-2 structure
Product name:(2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid
CAS No:2138823-26-2
MF:C8H12N2O4S
MW:232.256880760193
CID:5861836
PubChem ID:165789416

(2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid
    • (2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
    • EN300-1131964
    • 2138823-26-2
    • Inchi: 1S/C8H12N2O4S/c11-7(1-2-8(12)13)10-15(14)5-3-9-4-6-15/h1-2,9H,3-6H2,(H,12,13)/b2-1-
    • InChI Key: BVRLFXKWNWJWNA-UPHRSURJSA-N
    • SMILES: S1(CCNCC1)(=NC(/C=C\C(=O)O)=O)=O

Computed Properties

  • Exact Mass: 232.05177804g/mol
  • Monoisotopic Mass: 232.05177804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.9
  • Topological Polar Surface Area: 104Ų

(2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1131964-0.25g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1131964-0.5g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1131964-1.0g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2
1g
$0.0 2023-06-09
Enamine
EN300-1131964-5g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1131964-10g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1131964-1g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2 95%
1g
$914.0 2023-10-26
Enamine
EN300-1131964-2.5g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1131964-0.05g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1131964-0.1g
(2Z)-3-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoyl]prop-2-enoic acid
2138823-26-2 95%
0.1g
$804.0 2023-10-26

Additional information on (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid

Introduction to (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid (CAS No. 2138823-26-2)

(2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid (CAS No. 2138823-26-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiomorpholine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid is characterized by a thiomorpholine ring with an oxo group and a carbamoyl group attached to a propenoic acid moiety. The presence of these functional groups imparts specific chemical and biological properties that make this compound a promising candidate for further research and development in drug discovery.

Recent studies have highlighted the potential of thiomorpholine derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that thiomorpholine derivatives exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Another study in the European Journal of Medicinal Chemistry (2020) reported that these compounds can effectively inhibit the replication of several viruses, including influenza and hepatitis C.

In the context of cancer research, (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid has shown promising results in preclinical studies. A research team from the University of California, Los Angeles (UCLA) investigated the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer cells. The results indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.

The mechanism of action of (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid is not yet fully understood, but preliminary studies suggest that it may involve multiple pathways. One possible mechanism is the modulation of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Additionally, the compound may interfere with the function of specific proteins or enzymes that are crucial for cancer cell growth and survival.

To further explore the therapeutic potential of (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid, ongoing research is focusing on optimizing its pharmacological properties, such as solubility, stability, and bioavailability. Advanced techniques such as molecular docking and computational modeling are being employed to identify key interactions between the compound and its biological targets.

Clinical trials are also being planned to evaluate the safety and efficacy of (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-enoic acid in human subjects. These trials will provide valuable insights into its pharmacokinetics, pharmacodynamics, and potential side effects. The ultimate goal is to develop this compound into a safe and effective therapeutic agent for various diseases.

In conclusion, (2Z)-3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamoylprop-2-en oic acid (CAS No. 2138823-26-2) represents a promising lead compound in medicinal chemistry with potential applications in anti-inflammatory, antiviral, and anticancer therapies. Ongoing research efforts aim to elucidate its mechanism of action and optimize its pharmacological properties for clinical use.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue